molecular formula C17H11FO4 B2577571 (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate CAS No. 622822-68-8

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Cat. No. B2577571
CAS RN: 622822-68-8
M. Wt: 298.269
InChI Key: WHLYKCJMMHJUNA-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate, also known as FBA, is a chemical compound that has been studied for its potential applications in scientific research. FBA is a derivative of benzofuran, a heterocyclic compound that has been found to exhibit a range of biological activities. In

Scientific Research Applications

Synthesis and Biological Activity

Research into similar compounds has focused on the synthesis of novel derivatives with potential biological activities. For example, the synthesis of new imidazolyl acetic acid derivatives exhibiting anti-inflammatory and analgesic activities highlights the interest in creating and studying new compounds for their potential therapeutic effects (Khalifa & Abdelbaky, 2008). Additionally, studies on fluorene-based compounds for metal-ion sensing and their photophysical properties suggest applications in bioimaging and sensing technologies (Belfield et al., 2010).

Antimicrobial and Anticancer Applications

Compounds with fluorine substitutions, such as novel fluoro substituted benzo[b]pyran derivatives, have been evaluated for their anti-lung cancer activities, showcasing the potential of fluorinated compounds in anticancer research (Hammam et al., 2005). Furthermore, the synthesis of fluorobenzamides containing thiazole and thiazolidine as antimicrobial analogs underscores the role of fluorine-containing compounds in developing new antimicrobial agents (Desai et al., 2013).

Catalysis and Chemical Reactions

Research into N-heterocyclic carbenes as catalysts for transesterification and acylation reactions points to the utility of specific functional groups in facilitating chemical transformations, which could be relevant to the synthesis and application of (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate in synthetic chemistry (Grasa et al., 2002).

properties

IUPAC Name

[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO4/c1-10(19)21-12-6-7-13-15(9-12)22-16(17(13)20)8-11-4-2-3-5-14(11)18/h2-9H,1H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLYKCJMMHJUNA-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

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